N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a synthetic organic compound featuring a bithiophene core linked to a hydroxyethyl group and a cyclohex-3-ene-1-carboxamide moiety. The cyclohexene carboxamide introduces conformational flexibility and possible hydrogen-bonding interactions, which could influence its pharmacokinetic or pharmacodynamic profile.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-2,4,7-10,12-13,19H,3,5-6,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJBFBHMCWPRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide are glycosidases , also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals. They play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases.
Mode of Action
This compound interacts with its targets by mimicking a substrate, a transition state, or an enzyme reaction product. As such, it is explored as a monosaccharide structural analogue and potential inhibitor of glycosidases. The introduction of alkyl groups aimed to bolster the inhibitory effect.
Biochemical Pathways
The compound affects the biochemical pathways involving α/β-Glucosidases, which specialize in breaking down α- or β-linkages at the anomeric center of a glucose fragment. These enzymes play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene unit, a hydroxyethyl group, and a cyclohexene carboxamide structure. Its molecular formula is with a molecular weight of 334.4 g/mol. The unique combination of these structural elements contributes to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related bithiophene compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1 summarizes the minimum inhibitory concentrations (MICs) of related compounds against selected pathogens:
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl) | TBD | TBD |
| Pyrrolyl Benzamide Derivatives | 3.125 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Escherichia coli |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.
- Receptor Interaction : The presence of the bithiophene moiety may facilitate interactions with biological receptors, influencing cellular signaling pathways.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bithiophene derivatives. The results indicated that modifications in the side chains significantly impacted the MIC values against multidrug-resistant strains .
Key Findings:
- Compound 26 , a derivative similar to this compound, exhibited an MIC of 50 nM against M. tuberculosis, demonstrating potent activity compared to traditional antibiotics.
Research Findings
Recent advances in synthetic methodologies have enabled the development of various derivatives of this compound with enhanced biological activities. For example:
Scientific Research Applications
Materials Science
Organic Photovoltaics
The bithiophene structure provides excellent electronic properties, making this compound suitable for use in organic photovoltaic devices. Research indicates that compounds with similar structural motifs exhibit enhanced charge transport properties and stability under operational conditions. The incorporation of this compound into polymer blends can improve the efficiency of solar cells by facilitating better electron mobility and light absorption.
Conductive Polymers
The compound's ability to form π–π stacking interactions allows it to be integrated into conductive polymer matrices. This integration can enhance the electrical conductivity of the polymers while maintaining mechanical flexibility, which is crucial for applications in flexible electronics.
Pharmacological Applications
Antimicrobial Activity
Preliminary studies suggest that N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide may exhibit antimicrobial properties. The bithiophene moiety can interact with biological membranes, potentially disrupting bacterial cell integrity. Comparative studies have shown that similar compounds can demonstrate minimum inhibitory concentrations (MICs) against various pathogens, indicating a promising avenue for further exploration in antibiotic development.
Cancer Research
The compound's structural features may facilitate interactions with specific molecular targets involved in cancer cell proliferation. Research into related compounds has shown that they can inhibit specific pathways associated with tumor growth, suggesting that this compound could serve as a lead compound in the development of novel anticancer agents.
Organic Electronics
Light Emitting Diodes (LEDs)
The luminescent properties of bithiophene derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED architectures can enhance light emission efficiency due to its favorable energy levels and charge transport characteristics.
Case Study 1: Organic Solar Cells
A study published in Advanced Energy Materials demonstrated the use of bithiophene-based compounds in enhancing the performance of organic solar cells. The inclusion of such compounds improved the power conversion efficiency by facilitating better charge separation and transport within the active layer.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Journal of Medicinal Chemistry, derivatives similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues of Bithiophene Derivatives
Bithiophene derivatives are widely studied for their electronic properties and bioactivity. Key comparisons include:
Table 1: Structural and Functional Comparison of Bithiophene-Based Compounds
Key Findings :
- Anti-inflammatory activity is prominent in compounds with hydroxylated substituents (e.g., compounds 2, 4, 14 ), suggesting that the hydroxyethyl group in the target compound may similarly contribute to bioactivity .
Cyclohexene/Carboxamide-Containing Analogues
The cyclohexene carboxamide moiety is rare in bithiophene systems but appears in patented pharmaceutical compounds. For example:
Table 2: Comparison with Carboxamide-Containing Compounds
Key Findings :
- The patent compound’s trifluoromethyl and oxazolidinone groups enhance lipophilicity and metabolic stability, whereas the target compound’s hydroxyethyl group likely improves aqueous solubility .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight & Solubility : The target compound’s molecular weight is higher than simpler bithiophenes (e.g., compound 14 : ~250 g/mol vs. target ~350 g/mol), which may reduce membrane permeability but improve target engagement. The hydroxyethyl group could mitigate solubility limitations .
- Bioactivity : While anti-inflammatory effects are documented for hydroxylated bithiophenes (e.g., compound 14 , IC₅₀ ~10 μM), the target compound’s carboxamide may confer additional mechanisms, such as protease inhibition or receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
